molecular formula C15H24 B8081400 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

Cat. No. B8081400
M. Wt: 204.35 g/mol
InChI Key: FAMPSKZZVDUYOS-KXWHQPPKSA-N
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Description

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene is a natural product found in Libocedrus bidwillii, Chamaecyparis obtusa, and other organisms with data available.

Scientific Research Applications

  • Transannular Cyclization Reaction : A study by Hayano & Shirahama (1996) involved the treatment of an epoxy derivative of this compound, leading to the formation of novel transannular cyclized compounds. This research illustrates the compound's reactivity and potential in synthesizing new chemical structures (Hayano & Shirahama, 1996).

  • Preparation and Thermolysis : Rye & Wege (1974) described the syntheses of related cyclic trienes and their behavior upon heating, highlighting the compound's stability and reactivity under thermal conditions (Rye & Wege, 1974).

  • Synthesis of Humulene Derivatives : Takahashi, Kitamura, & Tsuji (1983) presented syntheses based on the intramolecular alkylation of protected cyanohydrin, which included a route to humulene, demonstrating the compound's utility in complex organic syntheses (Takahashi et al., 1983).

  • Complex Formation with Transition Metals : Salzer & Philipsborn (1976) investigated the reaction of related cyclic trienes with transition metals, showing the potential of these compounds in forming organometallic complexes (Salzer & Philipsborn, 1976).

  • Cycloaddition Reactions : The study of cycloaddition reactions involving similar cyclic trienes, as researched by Burdisso et al. (1986), highlights the compound's reactivity and potential applications in synthetic chemistry (Burdisso et al., 1986).

  • Cyclization and Rearrangement Studies : Mustafa et al. (2014) explored the reaction of a bis-dibromocarbene adduct of a related triene, leading to a mixture of compounds through pericyclic reactions. This showcases the compound's versatility in chemical transformations (Mustafa et al., 2014).

properties

IUPAC Name

(1Z,4Z,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6-,13-7-,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMPSKZZVDUYOS-KXWHQPPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC(/C=C\C/C(=C\CC1)/C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

CAS RN

6753-98-6
Record name 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Humulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

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